molecular formula C14H19BrN2O2 B12316118 tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B12316118
M. Wt: 327.22 g/mol
InChI Key: FGICENBYTMMDQZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method includes the reaction of 5-bromo-3,4-dihydroisoquinoline with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and bromo groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include other isoquinoline derivatives such as:

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl 5-amino-8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3

InChI Key

FGICENBYTMMDQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Br)N

Origin of Product

United States

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